![molecular formula C12H12ClN3O B7505736 N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide](/img/structure/B7505736.png)
N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide, also known as CIM-10, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including cancer treatment, immunology, and neuroscience. In
Mecanismo De Acción
The mechanism of action of N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth, survival, and immune regulation. N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins and play a crucial role in cancer cell invasion and metastasis.
N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide has also been found to inhibit the activity of protein kinase C (PKC), an enzyme that plays a key role in cell signaling and regulation. PKC has been implicated in various diseases, including cancer, diabetes, and cardiovascular disease.
Biochemical and Physiological Effects:
N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of cytokine production, inhibition of MMP activity, and regulation of PKC activity. N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide has also been found to induce apoptosis in cancer cells, enhance the activity of natural killer cells, and reduce oxidative stress in neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide in lab experiments is its high purity and yield, which makes it a reliable and consistent compound for research purposes. N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide has also been shown to have low toxicity and is well-tolerated in animal studies.
However, one of the limitations of using N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide in lab experiments is its relatively high cost compared to other compounds. N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide also has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide, including:
1. Further elucidation of the mechanism of action of N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide and its effects on various signaling pathways involved in cell growth, survival, and immune regulation.
2. Investigation of the potential applications of N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide in the treatment of various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
3. Development of novel formulations of N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide that enhance its solubility and bioavailability, making it more accessible for clinical use.
4. Exploration of the potential synergistic effects of N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide with other compounds, including chemotherapy drugs, immunomodulatory agents, and antioxidants.
5. Investigation of the potential role of N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide in regulating the gut microbiome and its effects on overall health and disease.
In conclusion, N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide is a promising chemical compound with potential applications in various areas of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide is needed to fully elucidate its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide involves the reaction of 2-chlorobenzylamine with N-methylimidazole-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with hydrochloric acid to obtain N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide in its final form. This method has been reported to yield N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide with high purity and yield.
Aplicaciones Científicas De Investigación
N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of research is cancer treatment, where N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide has also been found to enhance the effectiveness of chemotherapy drugs by sensitizing cancer cells to their cytotoxic effects.
In immunology, N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide has been shown to modulate the immune response by regulating the production of cytokines, which are signaling molecules involved in the immune system's response to infection and inflammation. N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide has also been found to enhance the activity of natural killer cells, which are specialized immune cells that play a crucial role in the body's defense against cancer and viral infections.
In neuroscience, N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide has been shown to have neuroprotective effects by reducing the damage caused by oxidative stress, a process that has been implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-15(12(17)16-7-6-14-9-16)8-10-4-2-3-5-11(10)13/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKXECXNXACQOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Cl)C(=O)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505656.png)
![N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505666.png)
![N-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505674.png)
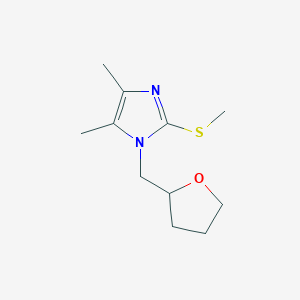
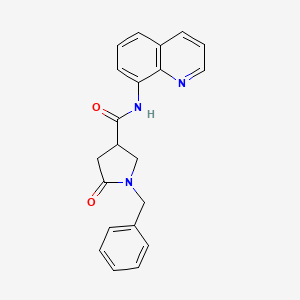
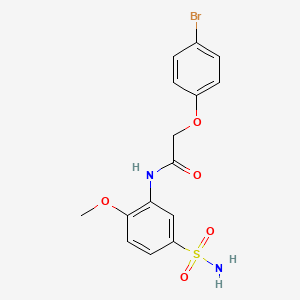
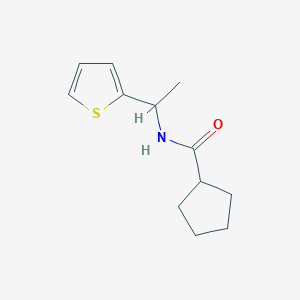
![1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7505713.png)
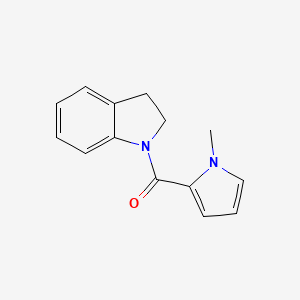
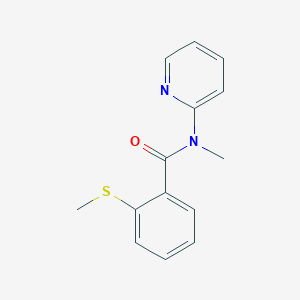
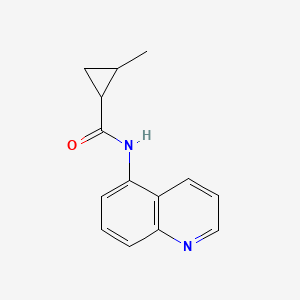
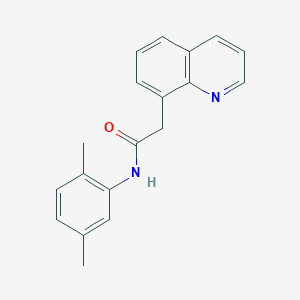
![1-[(2-chlorophenyl)methyl]-N,N-dimethylpyrazole-4-carboxamide](/img/structure/B7505750.png)
![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-piperidin-1-ylmethanone](/img/structure/B7505752.png)